molecular formula C19H18N6O3 B2923881 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021250-38-3

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2923881
CAS No.: 1021250-38-3
M. Wt: 378.392
InChI Key: DPBNJOCNWIADQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzodioxole group, a structural motif found in various biologically active compounds that often serves to improve metabolic stability and bioavailability . The core pyridazine scaffold is a common pharmacophore in drug discovery, known for its ability to engage in key hydrogen bonding interactions with biological targets . The specific arrangement of the pyridazine and pyridine rings suggests potential as a kinase inhibitor scaffold, similar to other documented molecules where such heterocyclic systems are used to target enzyme active sites . Researchers can explore this compound's application in developing therapies for oncology and neurological disorders, given that structural analogs have demonstrated potent antitumor activity in preclinical assays and selective modulation of central nervous system receptors . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(13-1-2-15-16(11-13)28-12-27-15)22-10-9-21-17-3-4-18(25-24-17)23-14-5-7-20-8-6-14/h1-8,11H,9-10,12H2,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBNJOCNWIADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown. Future pharmacokinetic studies will be crucial to understand these properties and their impact on the compound’s therapeutic potential.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity.

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features:

  • Pyridazinyl and Pyridinyl Groups : These functional groups contribute to its interaction with various biological targets.
  • Benzo[d][1,3]dioxole Moiety : Known for its diverse biological activities, this part of the molecule is critical for its pharmacological effects.

Research indicates that the compound interacts with specific enzymes and receptors, influencing various signaling pathways. For instance:

  • Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. Inhibition of PDE4 can enhance cAMP levels, potentially benefiting conditions like asthma and inflammation.

Biological Activity Overview

Activity Description
Antidiabetic Effects The compound has shown significant inhibition of α-amylase, with IC50 values indicating potent activity (e.g., 0.68 µM) against this enzyme, which is essential for carbohydrate metabolism . In vivo studies demonstrated a reduction in blood glucose levels in diabetic mice models.
Anticancer Potential Exhibits cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Anti-inflammatory Properties By modulating cAMP levels through PDE4 inhibition, the compound may reduce inflammation and related symptoms.

Case Studies

  • Antidiabetic Activity : In a study using streptozotocin-induced diabetic mice, the compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Cytotoxicity Assessment : MTS assays indicated that the compound selectively affected cancer cell lines with IC50 values ranging from 26–65 µM while sparing normal cells (IC50 > 150 µM), highlighting its potential for targeted cancer therapy .

Research Findings

Recent investigations into benzodioxole derivatives have revealed their versatility in drug development:

  • Benzodioxole Core : This structure has been linked to various biological activities, including antimicrobial properties and efficacy against schistosomiasis and tuberculosis .
  • Synthetic Pathways : The synthesis of this compound typically involves multiple steps starting from pyridazine derivatives and coupling agents to form the desired amide bond.

Comparison with Similar Compounds

Core Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Several analogs share the benzo[d][1,3]dioxole-5-carboxamide moiety, which is associated with metabolic stability due to resistance to amide hydrolysis:

Compound Name Substituents Key Features Metabolic Stability Source
Target Compound Pyridazine-pyridin-4-ylamino-ethyl linker Likely enhanced binding affinity for nitrogen-containing receptors (e.g., kinases) Predicted stability (amide hydrolysis resistance inferred from analogs) N/A
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) Heptan-4-yl group Lipophilic side chain Rapid metabolism in rat hepatocytes, no amide hydrolysis observed FAO/WHO Report
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Thiophene-carboxamide, thioether linker Potential sulfur-mediated reactivity No metabolic data; molecular weight = 414.5 g/mol Huaxian Network

Key Insight: The target compound’s pyridazine-pyridin-4-ylamino linker may improve target selectivity compared to simpler alkyl or thioether substituents in analogs like No. 1767 or the thiophene derivative .

Pyridazine-Based Analogs

Pyridazine rings are common in kinase inhibitors. The target compound’s pyridazine substituents differentiate it from others:

Compound Name Pyridazine Substituents Pharmacological Notes Source
Target Compound 6-(Pyridin-4-ylamino) Potential kinase inhibition (similar to imatinib’s pyridine motif) N/A
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 2,4-Dimethylthiazole, oxyethyl linker Thiazole groups often enhance cytotoxicity (e.g., in anticancer agents)

Key Insight: The 2,4-dimethylthiazole substituent in the analog from may confer antiproliferative activity, whereas the target compound’s pyridin-4-ylamino group could favor kinase selectivity.

Metabolic Stability and Pathways

Amide hydrolysis resistance is a hallmark of benzo[d][1,3]dioxole-5-carboxamide derivatives:

  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767): Rapidly metabolized in rat hepatocytes via non-amide pathways (e.g., oxidation) .
  • FEMA 4232 (same as No. 1767): Corroborates cytochrome P450-mediated oxidation followed by sulfation/glucuronidation .
  • Target Compound: Likely undergoes similar Phase I/II metabolism but may exhibit prolonged half-life due to the pyridazine-pyridin-4-ylamino group’s steric protection of the amide bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.